4-Methoxybenzylamine CAS number 2393-23-9 properties
4-Methoxybenzylamine CAS number 2393-23-9 properties
An In-depth Technical Guide to 4-Methoxybenzylamine (CAS: 2393-23-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methoxybenzylamine (CAS No. 2393-23-9), an important amine compound. It serves as a critical raw material and intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3] This document details its physicochemical properties, synthesis protocols, key applications in drug development, and essential safety information.
Core Physicochemical Properties
4-Methoxybenzylamine is a clear, colorless to slightly yellow liquid at room temperature.[1][3][4] It is recognized as a primary amine and an aromatic ether.[2][5] Key quantitative properties are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 2393-23-9 | [6] |
| Molecular Formula | C₈H₁₁NO | [2][7] |
| Molecular Weight | 137.18 g/mol | [7] |
| Melting Point | -10 °C | [2][4][8] |
| Boiling Point | 236 - 237 °C (at 760 mmHg) | [2][6][8] |
| Density | 1.05 g/mL (at 25 °C) | [2][8] |
| Refractive Index (n20/D) | 1.546 | [3] |
| Flash Point | > 110 °C (> 230 °F) | [6][7][8] |
| Water Solubility | Highly soluble | [2] |
| pKa | 9.30 ± 0.10 (Predicted) | [2] |
| LogP | 1.15 (at 25 °C) | [2] |
Synthesis and Chemical Reactions
4-Methoxybenzylamine is a versatile intermediate. One common synthesis route involves the chlorination of 4-methoxybenzyl alcohol followed by amination.[1] It also serves as a reactant in various chemical transformations.
Experimental Synthesis Protocol
A documented two-step synthesis transforms 4-methoxybenzyl alcohol into the target compound, 4-Methoxybenzylamine.[1]
Step 1: Synthesis of 4-Methoxybenzyl Chloride
-
Add 800 mL of dichloromethane, 138 g of 4-methoxybenzyl alcohol, and 5 mL of DMF to a 2L three-neck flask.[1]
-
Slowly add 96 g of thionyl chloride to the mixture.[1]
-
Gently heat the mixture to reflux while stirring.[1]
-
Monitor the reaction's progress using HPLC until the concentration of 4-methoxybenzyl alcohol is below 0.5%.[1]
-
Cool the reaction mixture to below room temperature.[1]
-
Slowly add 800 mL of a saturated sodium carbonate solution and stir for 10 minutes.[1]
-
Separate the organic and aqueous layers.[1]
-
Extract the aqueous layer with dichloromethane.[1]
-
Combine all organic layers, wash with water, and dry over anhydrous magnesium sulfate.[1]
-
Remove the solvent via rotary evaporation at 35°C to yield 4-methoxybenzyl chloride.[1]
Step 2: Synthesis of 4-Methoxybenzylamine
-
In a 1L three-neck flask, add 500 mL of n-butanol and 93 g of urotropine (hexamethylenetetramine).[1]
-
Slowly add 114 g of the 4-methoxybenzyl chloride obtained in Step 1 at a temperature of 20-30°C.[1]
-
Heat the mixture to reflux and maintain for 2 hours.[1]
-
Cool the mixture to 20°C to obtain the intermediate compound, which can be processed further to yield 4-Methoxybenzylamine.[1]
Applications in Drug Development and Research
4-Methoxybenzylamine is a crucial building block in the synthesis of various biologically active molecules and pharmaceuticals. Its primary amine group allows for its use in amination reactions and as a protecting group for amines.
Key applications include:
-
Pharmaceutical Intermediate: It is a key intermediate in the production of Meobentine, a cardiac depressant used to manage heart rhythm irregularities like arrhythmias.[9] It is also used to synthesize Idarubicin, another pharmaceutical agent.[3]
-
Synthesis of Bioactive Compounds: The compound is utilized in the synthesis of COX2 inhibitors built on a pyrimidine (B1678525) scaffold and in the preparation of SIRT1 inhibitors.[2][]
-
Anticancer Research: It is employed in the synthesis of actin-binding proteins and myoseverin (B1677587) analogs that exhibit anti-proliferative activity, indicating its utility in anti-cancer treatments.[1][]
-
Organic Synthesis: It is used in copper-catalyzed amination reactions of aryl bromides and in the synthesis of organophosphonates for in vivo applications.[1][3]
-
Protecting Group Chemistry: It is valuable for studying the deprotection procedures of amino-protecting groups, such as 2-nitro- and 2,4-dinitrobenzenesulfonamides.[1][3]
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 4-Methoxybenzylamine.
-
¹H NMR (DMSO-d₆, 400 MHz): δ = 7.24 (d, J= 8.0 Hz, 2H), 6.86 (d, J= 8.0 Hz, 2H), 3.72 (s, 3H), 3.65 (s, 2H), 1.68 (brs, 2H).[4]
-
¹³C NMR (DMSO-d₆, 100 MHz): δ = 158.25, 136.82, 128.56, 113.91, 55.41, 45.60.[4]
-
IR Spectroscopy: Characteristic IR bands for N-(4-methoxybenzyl)undec-10-enamide, a derivative, show peaks at 3302 cm⁻¹ (N-H) and 1638 cm⁻¹ (C=O, amide).[11] IR spectra for the parent compound are available in various databases.[12][13][14]
-
Mass Spectrometry: GC-MS data is available, with major peaks observed at m/z values of 136 and 137.[5]
Safety and Handling
4-Methoxybenzylamine is classified as a corrosive substance. Proper safety precautions are mandatory during handling and storage.
Hazard Identification
-
GHS Hazard Statements: H314 - Causes severe skin burns and eye damage.[2][7]
-
Toxicological Effects: Causes burns.[5][15] Inhalation may lead to corrosive injuries to the respiratory tract.[8][15] It is toxic if ingested and may cause gastrointestinal irritation.[8][16]
Handling and Storage
-
Handling: Wash hands thoroughly after handling.[8] Use in a well-ventilated area or under a fume hood.[6][16] Avoid contact with skin, eyes, and clothing.[16] Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][6][][16] Keep away from incompatible substances such as acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[6][16] The compound is air-sensitive and should be stored under an inert atmosphere (e.g., nitrogen).[2][6]
First Aid Measures
-
If Swallowed: Rinse mouth. Do NOT induce vomiting due to the risk of perforation. Seek immediate medical attention.[8]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower. Call a physician immediately.[8]
-
In Case of Eye Contact: Rinse out with plenty of water. Immediately call an ophthalmologist.[8]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician.[8][16]
References
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- 2. 4-Methoxybenzylamine | 2393-23-9 [chemicalbook.com]
- 3. 4-Methoxybenzylamine | p-methoxybenzylamine | Cas No. 2393-23-9 [sarex.com]
- 4. Synthesis and Application of 4-methoxybenzylamine_Chemicalbook [chemicalbook.com]
- 5. 4-Methoxybenzylamine | C8H11NO | CID 75452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. AB117704 | CAS 2393-23-9 – abcr Gute Chemie [abcr.com]
- 8. 4-Methoxybenzylamine - Safety Data Sheet [chemicalbook.com]
- 9. 4-Methoxy Benzylamine in Cardiac Depressants - DU Organics [duorganics.in]
- 11. Design and synthesis of fatty acid derived 4-methoxybenzylamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Methoxybenzylamine(2393-23-9) 1H NMR spectrum [chemicalbook.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. spectrabase.com [spectrabase.com]
- 15. 4-Methoxybenzylamine - Hazardous Agents | Haz-Map [haz-map.com]
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